molecular formula C20H18Cl2N2O3 B11320248 3,5-dichloro-4-ethoxy-N-(8-ethoxyquinolin-5-yl)benzamide

3,5-dichloro-4-ethoxy-N-(8-ethoxyquinolin-5-yl)benzamide

Cat. No.: B11320248
M. Wt: 405.3 g/mol
InChI Key: JOEVPXOKPOGOQF-UHFFFAOYSA-N
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Description

3,5-dichloro-4-ethoxy-N-(8-ethoxyquinolin-5-yl)benzamide is a complex organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-4-ethoxy-N-(8-ethoxyquinolin-5-yl)benzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with 8-ethoxyquinoline in the presence of a base such as pyridine. The reaction is carried out in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures (around 60°C) for a few hours . The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-4-ethoxy-N-(8-ethoxyquinolin-5-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

    Substitution: Derivatives with different substituents on the benzene ring.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols or amines.

    Coupling: Biaryl compounds.

Scientific Research Applications

3,5-dichloro-4-ethoxy-N-(8-ethoxyquinolin-5-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-dichloro-4-ethoxy-N-(8-ethoxyquinolin-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-dichloro-4-ethoxy-N-(8-ethoxyquinolin-5-yl)benzamide is unique due to the presence of both dichloro and ethoxy groups on the benzene ring, as well as the quinoline moiety.

Properties

Molecular Formula

C20H18Cl2N2O3

Molecular Weight

405.3 g/mol

IUPAC Name

3,5-dichloro-4-ethoxy-N-(8-ethoxyquinolin-5-yl)benzamide

InChI

InChI=1S/C20H18Cl2N2O3/c1-3-26-17-8-7-16(13-6-5-9-23-18(13)17)24-20(25)12-10-14(21)19(27-4-2)15(22)11-12/h5-11H,3-4H2,1-2H3,(H,24,25)

InChI Key

JOEVPXOKPOGOQF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C(=C(C=C1)NC(=O)C3=CC(=C(C(=C3)Cl)OCC)Cl)C=CC=N2

Origin of Product

United States

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